Bis(4-dimethylaminophenyl)acetylene
Overview
Description
Bis(4-dimethylaminophenyl)acetylene is an organic compound with the molecular formula C18H20N2 and a molecular weight of 264.36 g/mol It is characterized by the presence of two dimethylaminophenyl groups attached to an acetylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-dimethylaminophenyl)acetylene can be synthesized through several methods. One common synthetic route involves the reaction of ethanedione, bis[4-(dimethylamino)phenyl]-, dihydrazone with oxygen in the presence of salcomine in methanol and chloroform at ambient temperature for 2 hours . Another method includes the use of N,N-dimethyl-4-[(trimethylsilyl)ethynyl]aniline as a starting material, which undergoes deprotection with potassium carbonate in methanol at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, cost, and availability of reagents.
Chemical Reactions Analysis
Types of Reactions
Bis(4-dimethylaminophenyl)acetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Oxygen in the presence of catalysts such as salcomine.
Reduction: Common reducing agents like hydrogen or metal hydrides.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Bis(4-dimethylaminophenyl)acetylene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of bis(4-dimethylaminophenyl)acetylene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminophenylacetylene: Similar in structure but with only one dimethylaminophenyl group.
1-Phenylethynyl-4-dimethylaminobenzene: Another related compound with a similar functional group arrangement.
Uniqueness
Bis(4-dimethylaminophenyl)acetylene is unique due to the presence of two dimethylaminophenyl groups, which impart distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-[2-[4-(dimethylamino)phenyl]ethynyl]-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-19(2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(3)4/h7-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOSUSHTWNSICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575594 | |
Record name | 4,4'-(Ethyne-1,2-diyl)bis(N,N-dimethylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62063-67-6 | |
Record name | 4,4'-(Ethyne-1,2-diyl)bis(N,N-dimethylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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